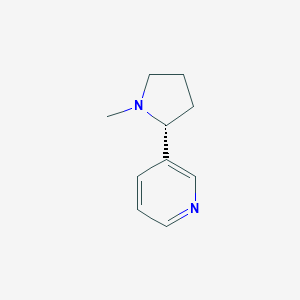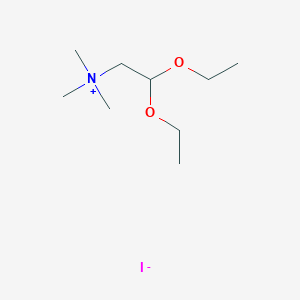
9-Phenyl-9-fluorenol
Übersicht
Beschreibung
9-Phenyl-9-fluorenol is an organic compound with the molecular formula C19H14O. It is a derivative of fluorene, where a phenyl group is attached to the ninth position of the fluorene ring, and a hydroxyl group is also attached to the same position. This compound is known for its unique structural properties and its applications in various fields of scientific research .
Wissenschaftliche Forschungsanwendungen
9-Phenyl-9-fluorenol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
9-Phenyl-9-fluorenol is a fluorine derivative that is primarily used as a reagent in the synthesis of trisphosphine alkoxide complexes . It is also useful in the preparation of 2,2′-biphenol monobenzoate . .
Mode of Action
It is known that the compound has spectral properties and its absorption and emission characteristics have been investigated in non-polar and polar solvents at different temperatures .
Biochemical Pathways
This compound is involved in the degradation pathway of fluorene . The detected metabolites of fluorene under LC–MS were 9-fluorenol, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid . .
Result of Action
It is known that the compound is used as a reagent in the synthesis of trisphosphine alkoxide complexes . It may also be useful in the preparation of 2,2′-biphenol monobenzoate .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and solvent polarity . Its absorption and emission characteristics have been investigated in non-polar and polar solvents at different temperatures . .
Biochemische Analyse
Biochemical Properties
It is known that 9-Phenyl-9-fluorenol exhibits unique spectral properties . Its absorption and emission characteristics have been investigated in non-polar and polar solvents at different temperatures .
Molecular Mechanism
It is known that this compound is used as a reagent in the synthesis of trisphosphine alkoxide complexes
Temporal Effects in Laboratory Settings
It is known that this compound exhibits robust properties, outperforming other groups in improving the thermal and electrochemical stability .
Metabolic Pathways
It is known that this compound is involved in the degradation of fluorene, leading to the formation of phthalate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Phenyl-9-fluorenol can be synthesized through several methods. One common synthetic route involves the reaction of fluorenone with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:
- Dissolve fluorenone in anhydrous ether.
- Add phenylmagnesium bromide to the solution under a nitrogen atmosphere.
- Stir the mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
9-Phenyl-9-fluorenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 9-phenylfluorenone.
Reduction: The compound can be reduced to form 9-phenylfluorene.
Substitution: The phenyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chloromethane can be used under acidic conditions.
Major Products Formed
Oxidation: 9-Phenylfluorenone.
Reduction: 9-Phenylfluorene.
Substitution: Various substituted derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenol: Lacks the phenyl group, making it less hydrophobic and less stable.
9-Phenylfluorene: Lacks the hydroxyl group, reducing its reactivity and hydrogen bonding capability.
9-Bromo-9-phenylfluorene: Contains a bromine atom, making it more reactive in substitution reactions
Uniqueness
9-Phenyl-9-fluorenol is unique due to the presence of both a phenyl group and a hydroxyl group at the ninth position of the fluorene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
9-phenylfluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPHBDAPVWFPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180283 | |
| Record name | 9-Phenyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25603-67-2 | |
| Record name | 9-Phenyl-9-fluorenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25603-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenyl-9-fluorenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can the structure of 9-Phenyl-9-fluorenol be modified to influence its photophysical properties?
A1: Introducing substituents onto the 9-phenyl-9-fluorene core can significantly impact the compound's photophysical properties. For instance, incorporating 9-phenyl-9-fluorene units into thermally activated delayed fluorescence (TADF) molecules like DMAC-TRZ led to the development of PFDMAC-TRZ and DPFDMAC-TRZ. [] These modifications enhanced the horizontal orientation dipole ratios, leading to improved light outcoupling efficiency in organic light-emitting diodes (OLEDs). []
Q2: What is the role of this compound in studying single-molecule reaction dynamics?
A2: this compound serves as a key component in molecular wires designed to study single-molecule reactions. By incorporating it into a nanogapped graphene electrode setup, researchers can directly measure the dynamics of nucleophilic-substitution reactions at the single-molecule level. [] This approach allows for the observation of carbocation intermediate formation and the influence of solvent environment on reaction kinetics. []
Q3: How do different substituents on the fluorene ring of this compound affect its crystal packing?
A3: Replacing the phenyl group in this compound with a pyridyl group at various positions significantly alters the compound's crystal packing behavior. [] While the molecular structure remains relatively consistent, the nitrogen atom in the pyridyl group introduces variations in intermolecular interactions. [] These variations include the formation of intra- and intermolecular hydrogen bonds, leading to diverse supramolecular architectures like helical and linear arrangements. []
Q4: Can you describe a method for synthesizing this compound and its derivatives?
A4: this compound can be synthesized through a Grignard reaction. [] Reacting bromobenzene with magnesium in dry tetrahydrofuran forms phenylmagnesium bromide. [] Subsequent reaction of this Grignard reagent with fluorenone, followed by hydrolysis, yields this compound. [] Further modifications, like halogenation with bromine, can be achieved using reagents like N-bromosuccinimide to create derivatives like 9-bromo-9-phenylfluorene. []
Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?
A5: Characterization of this compound and its derivatives often involves a combination of techniques. Electron spin resonance (ESR) spectroscopy is particularly useful for studying radical species derived from 9-phenyl-9-fluorene derivatives. [] This technique provides valuable information about the electronic structure and spin density distribution within these radical species. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely used to confirm the structure and purity of these compounds. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![diethyl 2-acetamido-2-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B15109.png)







